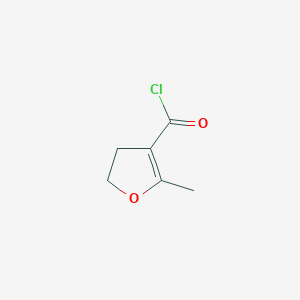![molecular formula C20H20N4O4 B054934 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione CAS No. 118230-89-0](/img/structure/B54934.png)
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione, commonly known as Dihydroxyindole-2-carboxylic acid (DHICA), is a naturally occurring melanin precursor. DHICA has been found to have various biochemical and physiological effects and has been used in scientific research applications.
Mechanism of Action
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione acts as a substrate for tyrosinase, which is an enzyme involved in the production of melanin. Tyrosinase oxidizes this compound to form indolequinone, which is then converted to melanin through a series of enzymatic reactions. This compound has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to protect cells from oxidative damage. This compound has also been found to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been found to have an inhibitory effect on tyrosinase activity, which may be useful in the treatment of hyperpigmentation disorders.
Advantages and Limitations for Lab Experiments
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione has several advantages for use in lab experiments. It is a naturally occurring compound and can be easily synthesized from L-DOPA using tyrosinase. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is prone to oxidation and can form quinones, which can interfere with experimental results. This compound is also insoluble in water, which can make it difficult to dissolve in aqueous solutions.
Future Directions
There are several future directions for research on 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione. One area of research is the development of this compound-based therapies for the treatment of hyperpigmentation disorders. This compound has been found to have an inhibitory effect on tyrosinase activity, which may be useful in the treatment of conditions such as melasma and post-inflammatory hyperpigmentation. Another area of research is the potential use of this compound as a neuroprotective agent in the treatment of Parkinson's disease. This compound has been found to have antioxidant and anti-inflammatory properties, which may help to protect neurons from damage. Finally, this compound may have potential applications in the field of materials science, as it has been found to have self-assembly properties and may be useful in the development of nanomaterials.
Synthesis Methods
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione can be synthesized through the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) using tyrosinase. The reaction involves the hydroxylation of L-DOPA to form dopaquinone, which is then converted to this compound through the addition of ammonia.
Scientific Research Applications
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione has been used in various scientific research applications, including the study of melanogenesis, the process by which melanin is produced. Melanin is a pigment that gives color to the skin, hair, and eyes and is involved in protecting the skin from UV radiation. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to have neuroprotective properties.
Properties
| 118230-89-0 | |
Molecular Formula |
C20H20N4O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione |
InChI |
InChI=1S/C20H20N4O4/c21-3-1-9-7-23-17-11(5-13(25)19(27)15(9)17)12-6-14(26)20(28)16-10(2-4-22)8-24-18(12)16/h5-8,23-25,27H,1-4,21-22H2 |
InChI Key |
ZYVCIMDTILIYIQ-UHFFFAOYSA-N |
SMILES |
C1=C(C2=C(C(=CN2)CCN)C(=C1O)O)C3=CC(=O)C(=O)C4=C3NC=C4CCN |
Canonical SMILES |
C1=C(C2=C(C(=CN2)CCN)C(=C1O)O)C3=CC(=O)C(=O)C4=C3NC=C4CCN |
synonyms |
7,7'-bis-(5-hydroxytryptamine-4-one) 7,7'-HTO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


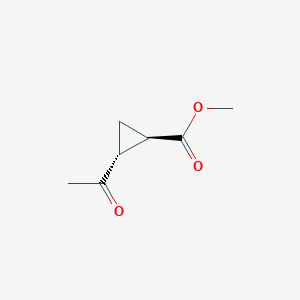
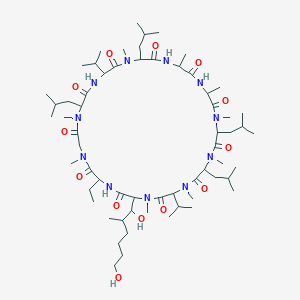
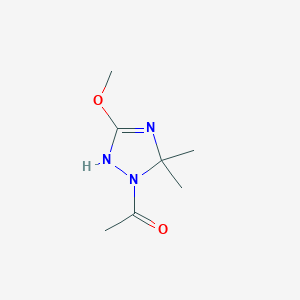
![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)
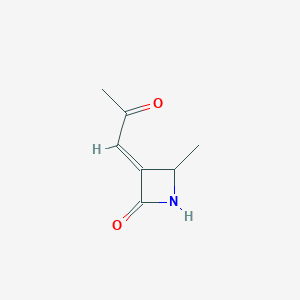
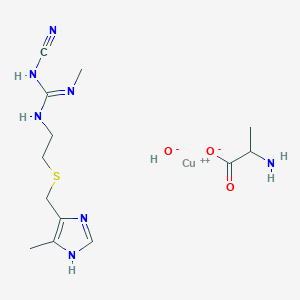
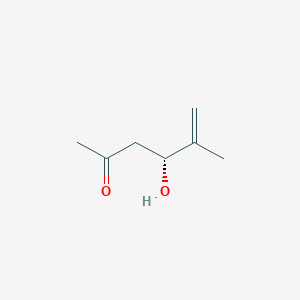
![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)
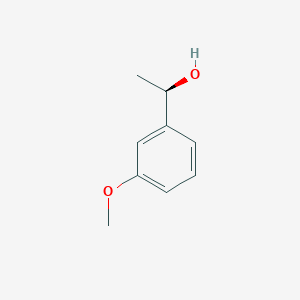
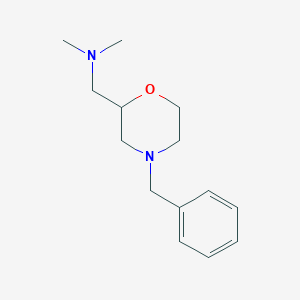
![(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B54867.png)

